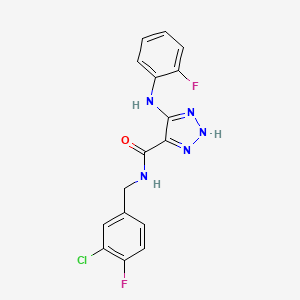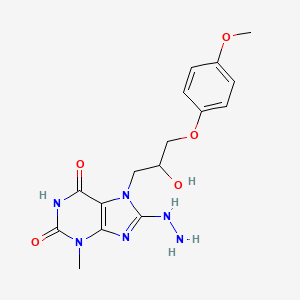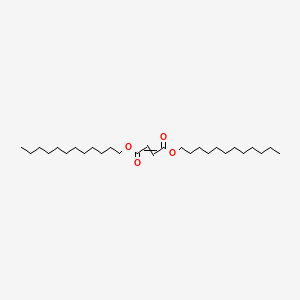
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- can be synthesized through various methods. One common method involves the decarboxylation of α-keto acids or the reaction between 2-fluoropropanone and ethyl acetoacetate . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactions using similar synthetic routes. The process may include additional purification steps to ensure the compound’s purity and quality for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated compounds.
Substitution: It can undergo electrophilic addition and free radical reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while reduction can produce more saturated hydrocarbons .
Aplicaciones Científicas De Investigación
7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: Its unique structure makes it a subject of study in biochemical research.
Mecanismo De Acción
The mechanism of action of 7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo chemical reactions that modify its structure and function. The specific molecular targets and pathways involved depend on the context of its use, such as in biological systems or industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
Isolongifolenone: Another name for the same compound.
1,2,3,4,5,6-Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7(4aH)-one: A similar compound with slight structural variations.
Uniqueness
The uniqueness of 7H-2,4a-Methanonaphthalen-7-one, octahydro-1,1,5,5-tetramethyl- lies in its distinctive odor and its versatility in undergoing various chemical reactions. Its structure allows it to be used in a wide range of applications, from fragrance manufacturing to pharmaceutical research .
Propiedades
Número CAS |
67999-55-7 |
|---|---|
Fórmula molecular |
C15H24O |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalenone |
InChI |
InChI=1S/C15H24O/c1-13(2)9-11(16)7-12-14(3,4)10-5-6-15(12,13)8-10/h10,12H,5-9H2,1-4H3 |
Clave InChI |
MWPBNGVYOHBVGM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)CC2C13CCC(C3)C2(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-dimethyl-1-(naphthalen-1-ylmethyl)-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B14107360.png)



![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B14107384.png)
![1-(4-methoxybenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14107385.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(2-fluorophenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107392.png)
![2-(2-hydroxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B14107397.png)

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B14107400.png)
![4-[(4-fluorophenyl)methylamino]-1H-quinazoline-2-thione](/img/structure/B14107409.png)
![N-benzyl-2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-ethylacetamide](/img/structure/B14107414.png)
![3-(3,4-dichlorobenzyl)-1-methyl-9-(2-phenylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107430.png)
![5-(3-fluoro-4-methoxybenzyl)-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B14107435.png)
